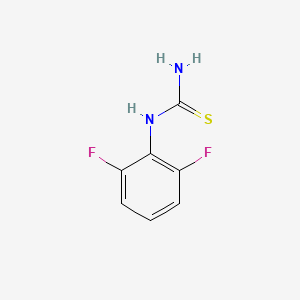

(2,6-Difluorophenyl)thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2,6-difluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPKXPUZILRUDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382562 | |

| Record name | (2,6-Difluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59772-31-5 | |

| Record name | (2,6-Difluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-Difluorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2,6-Difluorophenyl)thiourea CAS number 59772-31-5 properties

An In-depth Technical Guide to (2,6-Difluorophenyl)thiourea (CAS 59772-31-5) for Advanced Research and Development

Foreword

Prepared for researchers, medicinal chemists, and drug development scientists, this document provides a comprehensive technical overview of this compound. As a fluorinated aromatic thiourea, this compound represents a key building block and a pharmacophore of significant interest in contemporary medicinal chemistry. Its unique electronic properties, conferred by the difluorophenyl moiety, make it a compelling candidate for investigation in various therapeutic areas. This guide moves beyond a simple recitation of data, offering insights into its synthesis, reactivity, biological potential, and safe handling, grounded in authoritative sources.

Core Chemical Identity and Physicochemical Properties

This compound, registered under CAS number 59772-31-5, is a solid organic compound distinguished by a thiourea core functional group attached to a 2,6-difluorinated phenyl ring.[1][2][3] The strategic placement of two highly electronegative fluorine atoms ortho to the point of attachment has profound implications for the molecule's conformation, electronic distribution, and metabolic stability, making it a valuable scaffold in drug design.

Structural and Molecular Data

The fundamental characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 59772-31-5 | [1][2][3] |

| Molecular Formula | C₇H₆F₂N₂S | [2][3] |

| Molecular Weight | 188.20 g/mol | [1][2][3] |

| Linear Formula | F₂C₆H₃NHCSNH₂ | [1] |

| Physical Form | Solid / Powder | [1][4] |

| Purity | Typically ≥97% | [1][2] |

| InChI | 1S/C7H6F2N2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12) | [1][4] |

| InChI Key | AWPKXPUZILRUDJ-UHFFFAOYSA-N | [1][4] |

| SMILES | NC(=S)Nc1c(F)cccc1F | [1] |

| TPSA | 38.05 Ų | [2] |

| LogP | 1.6203 | [2] |

Synthesis and Structural Elucidation

While specific, detailed synthetic procedures for this compound are proprietary or found within patent literature, its structure allows for a logical deduction of its synthesis based on established organic chemistry principles for thiourea derivatives.[5][6]

General Synthesis Protocol

The most direct and common method for synthesizing N-aryl thioureas involves the reaction of an aromatic amine with a source of thiocarbonyl. A highly plausible route is the reaction of 2,6-difluoroaniline with an isothiocyanate precursor.

Step-by-Step Methodology:

-

Precursor Preparation: The synthesis begins with the activation of a thiocyanate salt (e.g., ammonium or potassium thiocyanate) with an acyl chloride (like benzoyl chloride) to form an in-situ acyl isothiocyanate.

-

Nucleophilic Addition: 2,6-difluoroaniline, dissolved in a suitable aprotic solvent (e.g., acetone or acetonitrile), is added to the reaction mixture. The primary amine of the aniline acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.

-

Intermediate Formation: This addition forms an N-benzoyl-N'-(2,6-difluorophenyl)thiourea intermediate.

-

Hydrolysis: The intermediate is then subjected to mild alkaline hydrolysis (e.g., using aqueous sodium hydroxide) to cleave the benzoyl protecting group, yielding the final product, this compound.

-

Purification: The crude product is isolated by filtration and purified, typically through recrystallization from a solvent system like ethanol/water, to achieve high purity.

Synthesis Workflow Diagram

Caption: Generalized synthetic pathway for this compound.

Spectroscopic Characterization

Confirmation of the molecular structure would be achieved through standard spectroscopic methods. While specific data is not publicly available, the expected spectral features include:

-

¹H-NMR: Signals corresponding to the aromatic protons on the difluorophenyl ring and distinct, exchangeable peaks for the -NH and -NH₂ protons of the thiourea moiety.

-

¹³C-NMR: A characteristic signal for the thiocarbonyl (C=S) carbon, typically found downfield, along with signals for the aromatic carbons, showing splitting patterns due to fluorine coupling.

-

¹⁹F-NMR: A singlet or multiplet corresponding to the two equivalent fluorine atoms on the phenyl ring.

-

FT-IR: Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C-F stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 188.20.

Chemical Reactivity and Mechanistic Considerations

The thiourea functional group is the center of the molecule's reactivity. It exhibits thione-thiol tautomerism, although the thione form is generally more stable.[7] This equilibrium is crucial as the thiol tautomer can participate in reactions typical of thiols, such as alkylation at the sulfur atom.

Caption: Thione-thiol tautomerism in thiourea derivatives.

The nucleophilic nature of the nitrogen and sulfur atoms makes this compound an excellent precursor for synthesizing various heterocyclic systems, which are prevalent scaffolds in many approved drugs.

Applications in Drug Discovery and Development

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[7][8][9] The inclusion of fluorine atoms, as in this compound, often enhances metabolic stability and binding affinity.

Potential Therapeutic Areas

-

Antitubercular Agents: this compound has been specifically identified as a building block used in the preparation of anti-tubercular agents.[] This suggests its potential as a scaffold for developing new drugs to combat Mycobacterium tuberculosis.

-

Enzyme Inhibition and Oncology: A molecular docking study has investigated the binding of 1-(2,6-difluorophenyl)thiourea within the active site of Glutathione Reductase (GR).[11] GR is a critical enzyme in maintaining cellular redox balance, and its inhibition is a validated strategy in cancer therapy, as many cancer cells exhibit high levels of oxidative stress. The study suggests that this compound could serve as a lead for developing novel GR inhibitors.[11]

-

General Kinase Inhibition: The broader class of difluorophenyl-substituted compounds are of significant interest in medicinal chemistry as potential kinase inhibitors, where they can probe ATP-binding sites.[12]

Logic Diagram of Therapeutic Potential

Caption: Potential drug discovery applications of this compound.

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The compound is classified as acutely toxic if swallowed.

Hazard Identification and Classification

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statement | H302: Harmful if swallowed | [1] |

| Hazard Class | Acute Toxicity 4 (Oral) | [1] |

| Storage Class | 11 (Combustible Solids) | [1] |

| WGK (Germany) | WGK 3 (highly hazardous for water) | [1] |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. Use a dust mask (type N95 or equivalent) to avoid inhalation.[1][13]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[13]

-

Handling Practices: Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[13] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[13]

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Store locked up.[13]

-

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[13]

-

If on Skin: Wash with plenty of soap and water.[13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[13]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

References

- 1. (2,6-二氟苯基)硫脲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 7. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. (2,4-Difluorophenyl)thiourea | Research Chemical [benchchem.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. 59772-31-5|1-(2,6-Difluorophenyl)thiourea|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of (2,6-Difluorophenyl)thiourea from 2,6-Difluoroaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2,6-Difluorophenyl)thiourea, a key intermediate in the development of various biologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development. It details the chemical principles, reaction mechanisms, and a step-by-step experimental protocol for the synthesis of the target molecule from 2,6-difluoroaniline. Furthermore, this guide includes methods for purification and characterization, along with critical safety considerations. The aim is to furnish a scientifically robust and practical resource that combines theoretical understanding with actionable laboratory procedures.

Introduction: The Significance of Substituted Phenylthioureas

Substituted phenylthiourea moieties are integral structural motifs in a wide array of pharmacologically active molecules. Their prevalence in medicinal chemistry stems from their ability to form stable complexes and participate in various biological interactions. The unique electronic and structural properties conferred by the thiourea group contribute to their diverse biological activities, which include antimicrobial, antiviral, and anticancer properties. The presence of fluorine atoms on the phenyl ring, as in this compound, can significantly enhance metabolic stability and binding affinity, making it a valuable building block for the synthesis of novel therapeutic agents.

This guide focuses on a reliable and accessible synthetic route to this compound, starting from the readily available precursor, 2,6-difluoroaniline.

Synthetic Strategy and Reaction Mechanism

The most direct and widely employed method for the synthesis of N-aryl thioureas from anilines is the reaction with a thiocyanate salt in an acidic medium. This approach is favored for its operational simplicity and the use of cost-effective reagents.

Overall Reaction

The synthesis proceeds via the reaction of 2,6-difluoroaniline with a thiocyanate salt, such as ammonium thiocyanate or potassium thiocyanate, in the presence of a strong acid like hydrochloric acid.

Reaction Scheme: F₂C₆H₃NH₂ + NH₄SCN + HCl → F₂C₆H₃NHCSNH₂ + NH₄Cl

Mechanistic Elucidation

The reaction mechanism involves a two-step process:

-

Formation of the Anilinium Salt: In the acidic medium, the basic amino group of 2,6-difluoroaniline is protonated by hydrochloric acid to form the corresponding 2,6-difluoroanilinium chloride. This initial step is crucial as it activates the aniline for the subsequent reaction.

-

Nucleophilic Attack: The anilinium salt then reacts with the thiocyanate ion (SCN⁻). The thiocyanate ion acts as a nucleophile, attacking the anilinium species to form a thiourea derivative. The reaction is typically driven to completion by heating the mixture under reflux.

The general mechanism for the formation of substituted phenylthioureas from anilines and ammonium thiocyanate involves the nucleophilic attack of the amine on the electrophilic carbon of the thiocyanate ion.[1]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Difluoroaniline | 129.11 | 10.0 g | 0.077 |

| Ammonium Thiocyanate | 76.12 | 8.8 g | 0.116 |

| Concentrated HCl | 36.46 | 15 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Ethanol | 46.07 | As needed | - |

Step-by-Step Synthesis

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-difluoroaniline (10.0 g, 0.077 mol) and 100 mL of deionized water.

-

Acidification: While stirring, slowly add concentrated hydrochloric acid (15 mL) to the mixture. The formation of the anilinium salt may cause a slight exotherm.

-

Addition of Thiocyanate: To the resulting solution, add ammonium thiocyanate (8.8 g, 0.116 mol).

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature. The crude this compound will precipitate out of the solution.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold deionized water to remove any unreacted salts and impurities.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification

The crude this compound can be purified by recrystallization.

-

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.

-

Recrystallization Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If any insoluble impurities remain, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₆F₂N₂S |

| Molecular Weight | 188.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data (Expected)

-

¹H NMR (in DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the NH and NH₂ protons of the thiourea moiety. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-7.5 ppm. The NH protons will appear as broad singlets, with their chemical shifts being concentration-dependent.

-

¹³C NMR (in DMSO-d₆): The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the thiocarbonyl carbon (C=S), which is expected to appear in the downfield region (around δ 180-190 ppm). The fluorine-coupled carbons will exhibit splitting.

-

FT-IR (KBr pellet): The infrared spectrum will display characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C=S stretching (around 1100-1300 cm⁻¹), and C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 188.20, corresponding to the molecular weight of the compound.

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

2,6-Difluoroaniline: This compound is toxic and an irritant.[2][3] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ammonium Thiocyanate: This compound is harmful if swallowed or in contact with skin.[4] Contact with acids liberates very toxic gas.[4] Handle with care and avoid inhalation of dust.

-

Concentrated Hydrochloric Acid: This is a corrosive and toxic substance. Handle it with extreme care in a fume hood, wearing appropriate PPE.

-

General Precautions: Avoid inhalation, ingestion, and skin contact with all chemicals. Ensure that the work area is well-ventilated.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Figure 1. Workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined a robust and efficient method for the synthesis of this compound from 2,6-difluoroaniline. The provided experimental protocol, coupled with a detailed mechanistic explanation and safety guidelines, offers a comprehensive resource for researchers in the field. The successful synthesis and purification of this valuable intermediate will facilitate the development of novel compounds with potential therapeutic applications.

References

A Comprehensive Technical Guide to the Molecular Structure of (2,6-Difluorophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Difluorophenyl)thiourea is a halogenated aromatic thiourea derivative of significant interest in medicinal chemistry and materials science. Its molecular structure, dictated by the interplay of the thiourea backbone, the electron-withdrawing difluorophenyl ring, and intricate hydrogen bonding networks, defines its chemical reactivity, biological activity, and solid-state properties. This guide provides an in-depth analysis of its structure, beginning with its chemical synthesis and spectroscopic confirmation, and culminating in a detailed examination of its three-dimensional architecture as elucidated by single-crystal X-ray diffraction. We explore the critical role of intramolecular and intermolecular hydrogen bonds in dictating its conformation and crystal packing. Furthermore, we discuss the implications of these structural features on its potential applications, offering a foundational understanding for professionals in drug design and chemical research.

Introduction: The Significance of the Thiourea Scaffold

Thiourea derivatives are a cornerstone in modern chemistry, renowned for their versatility in organic synthesis and their broad spectrum of biological activities.[1][2] The N-C(=S)-N core of the thiourea moiety allows it to act as a potent hydrogen bond donor, a versatile ligand for metal ions, and a precursor for the synthesis of various heterocyclic compounds.[3][4] These properties have led to their investigation as anticancer, antiviral, antibacterial, and antioxidant agents.[1][5]

The introduction of a (2,6-difluorophenyl) group onto the thiourea scaffold profoundly influences the molecule's electronic properties and conformational preferences. The two fluorine atoms at the ortho positions are powerful electron-withdrawing groups, which increases the acidity of the N-H protons, making the molecule a more effective hydrogen bond donor.[6] This enhanced hydrogen bonding capability is a key factor in its interaction with biological targets, such as enzymes and receptors.[7][8] This guide aims to dissect the molecular architecture of this compound (C₇H₆F₂N₂S), providing a detailed, evidence-based exploration of its synthesis, characterization, and structural intricacies.

Synthesis and Spectroscopic Characterization

The synthesis of N-substituted thioureas is most commonly and efficiently achieved through the reaction of an amine with an appropriate isothiocyanate.[9][10] This method is favored for its high yields and the wide availability of starting materials.[11]

Rationale for Synthetic Approach

The nucleophilic addition of the primary amine group of 2,6-difluoroaniline to the electrophilic carbon atom of an isothiocyanate precursor is a direct and high-yielding route. Alternatively, a one-pot reaction can be employed where 2,6-difluoroaniline reacts with a thiocarbonyl transfer agent like carbon disulfide (CS₂) in the presence of a desulfurization agent to form the target thiourea.[10][12] For the purposes of this guide, we will detail the more direct isothiocyanate-amine coupling method.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the reaction of 2,6-difluoroaniline and a suitable isothiocyanate source.

Materials:

-

2,6-Difluoroaniline

-

Ammonium thiocyanate or Benzoyl isothiocyanate

-

Hydrochloric acid

-

Ethanol

-

Deionized water

Procedure:

-

Preparation of Isothiocyanate (if starting from ammonium thiocyanate): In a round-bottom flask, dissolve 2,6-difluoroaniline in a suitable solvent like ethanol. Add a stoichiometric equivalent of ammonium thiocyanate and an acid catalyst (e.g., concentrated HCl).

-

Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Nucleophilic Addition: If using a pre-formed isothiocyanate like benzoyl isothiocyanate, dissolve it in a solvent such as acetone or THF. Add 2,6-difluoroaniline dropwise to the solution at room temperature.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a white crystalline solid.

-

Characterization: Confirm the identity and purity of the product using melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and characterization of this compound.

Spectroscopic Data Interpretation

Spectroscopic analysis is crucial for confirming the covalent structure (connectivity) of the synthesized molecule before proceeding to 3D structural analysis.

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Signals for aromatic protons (C-H) on the difluorophenyl ring. Broad signals for the amine (NH) and thioamide (NH₂) protons. | Confirms the presence of the aromatic ring and the N-H groups. The chemical shifts are influenced by the fluorine atoms. |

| ¹³C NMR | Signals for the thiocarbonyl carbon (C=S), and distinct signals for the aromatic carbons. Carbon signals will show coupling with adjacent fluorine atoms (C-F coupling). | Confirms the carbon skeleton, including the characteristic downfield shift of the C=S carbon. |

| FT-IR (cm⁻¹) | N-H stretching bands (~3100-3400 cm⁻¹). C=S stretching band (~1300-1400 cm⁻¹). C-F stretching bands (~1100-1200 cm⁻¹). Aromatic C=C stretching bands (~1450-1600 cm⁻¹). | Provides evidence for the key functional groups present in the molecule.[13] |

| Mass Spec. | A molecular ion peak [M]+ or protonated peak [M+H]+ corresponding to the molecular weight of 188.20 g/mol .[14][15] | Confirms the molecular weight and elemental composition (C₇H₆F₂N₂S).[16] |

Three-Dimensional Molecular Structure: A Crystallographic Perspective

While spectroscopic methods confirm connectivity, single-crystal X-ray diffraction provides the definitive three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available in the search results, we can infer its key structural features from closely related analogs like 1-(2,4-Difluorophenyl)thiourea.[17]

Key Structural Features

The molecular structure is characterized by two main components: the planar thiourea moiety and the difluorophenyl ring.

-

Thiourea Moiety: The S-C-N-N backbone of the thiourea group is typically planar or nearly planar.[17]

-

Dihedral Angle: There is a significant twist between the plane of the thiourea group and the plane of the benzene ring. In the analogous 1-(2,4-Difluorophenyl)thiourea, this dihedral angle is reported to be between 78.67° and 81.71°.[17] This rotation is a common feature in N-aryl thioureas and is influenced by steric hindrance and electronic effects.

Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonding is the defining non-covalent interaction in the crystal structure of thiourea derivatives.[3] These interactions dictate the molecular conformation and the packing of molecules in the crystal lattice.

Intramolecular Hydrogen Bonding: A key feature is the potential for an intramolecular hydrogen bond between one of the N-H protons and an ortho-fluorine atom on the phenyl ring. This interaction forms a stable six-membered ring-like structure (a resonance-assisted hydrogen bond), which influences the conformation of the molecule.

Caption: Diagram of the key intramolecular N-H···F hydrogen bond.

Intermolecular Hydrogen Bonding: In the crystal lattice, molecules are linked together by a network of intermolecular hydrogen bonds. The primary interaction is the N-H···S hydrogen bond, where the N-H groups of one molecule donate hydrogen bonds to the sulfur atom of a neighboring molecule.[17] This is a classic and robust interaction in thioureas that often leads to the formation of dimers or extended chains. C-H···F interactions may also contribute to the overall crystal packing.[17]

Tabulated Crystallographic Data (Hypothetical/Representative)

Based on similar structures, the following is a table of expected crystallographic parameters for this compound.

| Parameter | Expected Value/System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |

| C=S Bond Length | ~1.68 - 1.71 Å | Typical double bond character, slightly elongated due to resonance. |

| C-N Bond Lengths | ~1.33 - 1.38 Å | Partial double bond character due to delocalization of the nitrogen lone pair. |

| N-H···S Distance | ~2.4 - 2.6 Å (H···S) | Indicates a moderate to strong intermolecular hydrogen bond. |

| N-H···F Distance | ~2.1 - 2.3 Å (H···F) | Indicates a moderate intramolecular hydrogen bond. |

Structure-Activity Relationship (SAR) Insights and Applications

The specific molecular structure of this compound directly informs its potential applications in drug discovery.

-

Enhanced H-Bond Donation: The electron-withdrawing fluorine atoms increase the acidity of the N-H protons, making the molecule a more potent hydrogen bond donor. This is a critical feature for organocatalysis and for binding to the active sites of enzymes, which are often rich in hydrogen bond acceptors (e.g., carbonyl oxygens).[6][7]

-

Lipophilicity and Metabolic Stability: The fluorine atoms increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes. Furthermore, the C-F bond is very strong, making the phenyl ring more resistant to oxidative metabolism, which can improve the pharmacokinetic profile of a potential drug candidate.

-

Enzyme Inhibition: Thiourea derivatives are known inhibitors of various enzymes.[3] For example, this compound has been investigated through molecular docking studies as a potential inhibitor of glutathione-dependent enzymes like Glutathione S-transferases (GSTs), which are often overexpressed in cancer cells.[18] The dual N-H donor motif is crucial for binding to the enzyme's active site.

Conclusion

The molecular structure of this compound is a finely tuned architecture governed by the electronic properties of the difluorophenyl ring and a robust network of hydrogen bonds. Its synthesis is straightforward, and its structure can be unequivocally confirmed by a combination of spectroscopic and crystallographic techniques. The key structural takeaways—a twisted conformation between the aryl and thiourea planes, and the presence of both intramolecular N-H···F and intermolecular N-H···S hydrogen bonds—are fundamental to its chemical behavior and its potential as a lead compound in drug discovery and a functional unit in materials science. This guide provides the foundational knowledge required for researchers to effectively utilize and further investigate this promising chemical entity.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. scbt.com [scbt.com]

- 15. PubChemLite - this compound (C7H6F2N2S) [pubchemlite.lcsb.uni.lu]

- 16. labsolu.ca [labsolu.ca]

- 17. 1-(2,4-Difluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic Characterization of (2,6-Difluorophenyl)thiourea: A Technical Guide

Introduction

(2,6-Difluorophenyl)thiourea is a halogenated aromatic thiourea derivative with the chemical formula C₇H₆F₂N₂S and a molecular weight of 188.20 g/mol [1]. As with many substituted thioureas, its structural properties, including hydrogen bonding capabilities and the electronic effects of the difluorophenyl group, make it a molecule of interest in medicinal chemistry, materials science, and as a synthetic building block[2][3].

Accurate and unambiguous structural confirmation is the bedrock of all subsequent scientific investigation. This guide provides an in-depth analysis of the core spectroscopic techniques required to characterize this compound with a high degree of confidence. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the scientific rationale behind the experimental choices and the interpretation of the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, we can map out the molecular connectivity and electronic environment of each atom. For this compound, a multi-nuclear approach is essential for complete characterization.

Molecular Structure and Atom Numbering

To facilitate spectral assignment, the following numbering scheme will be used.

Caption: Molecular structure of this compound with atom numbering.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms.

Expertise & Insights: The spectrum is expected to be dominated by three distinct regions: the downfield aromatic protons, and two separate signals for the N-H protons of the thiourea moiety. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of solubilizing the compound and often results in sharper N-H signals compared to solvents like chloroform[4]. The residual solvent peak for DMSO-d₆ appears around 2.50 ppm[5].

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |

|---|---|---|---|---|

| N1-H | ~9.7 | Broad Singlet | - | 1H |

| N2-H ₂ | ~7.8 | Broad Singlet | - | 2H |

| C4-H | 7.35 - 7.25 | Multiplet | - | 1H |

| C3-H , C5-H | 7.15 - 7.05 | Multiplet | - | 2H |

Causality Behind the Spectrum:

-

N-H Protons: The thiourea protons (N1-H and N2-H₂) are expected to be broad due to quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange. Their chemical shifts are significantly downfield, indicative of their attachment to electronegative nitrogen and participation in hydrogen bonding.

-

Aromatic Protons: The aromatic protons display complex multiplets. The C4-H proton, being para to the thiourea group, will primarily show coupling to the adjacent C3-H and C5-H protons. The C3-H and C5-H protons are chemically equivalent due to symmetry and will show coupling to C4-H as well as long-range coupling to the ¹⁹F nuclei, resulting in a complex pattern often described as a triplet of doublets or a multiplet.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR identifies all unique carbon atoms in the molecule. Due to the presence of fluorine, C-F coupling provides an additional layer of structural confirmation.

Expertise & Insights: The most characteristic signal is the thiocarbonyl carbon (C=S), which is highly deshielded and appears far downfield, typically >180 ppm[4]. The aromatic carbons directly bonded to fluorine (C2, C6) will appear as large doublets due to one-bond ¹JCF coupling. Other aromatic carbons will show smaller, multi-bond C-F couplings (²JCF, ³JCF)[6].

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant (¹JCF, ²JCF, ³JCF in Hz) |

|---|---|---|---|

| C 7 (C=S) | ~182 | Singlet | - |

| C 2, C 6 | ~158 | Doublet | ¹JCF ≈ 245 |

| C 4 | ~129 | Triplet | ³JCF ≈ 10 |

| C 1 | ~115 | Triplet | ²JCF ≈ 20 |

| C 3, C 5 | ~112 | Doublet | ²JCF ≈ 25 |

Causality Behind the Spectrum:

-

C=S Signal: The significant downfield shift of C7 is due to the low electron density at the carbon atom double-bonded to the relatively electropositive sulfur atom.

-

C-F Coupling: The magnitude of the C-F coupling constant is dependent on the number of bonds separating the nuclei. One-bond couplings (¹JCF) are very large, while two- and three-bond couplings are progressively smaller, providing definitive evidence for the substitution pattern on the aromatic ring. The triplet multiplicity for C1 and C4 arises from coupling to two equivalent fluorine atoms.

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a clean spectral window for observing the fluorine atoms.[7]

Expertise & Insights: With 100% natural abundance and a high gyromagnetic ratio, ¹⁹F is an easy nucleus to observe[7]. For this compound, the two fluorine atoms are chemically equivalent, leading to a single resonance. The chemical shift is referenced against a standard like trichlorofluoromethane (CFCl₃)[8].

Expected ¹⁹F NMR Data (376 MHz, DMSO-d₆)

| Atom | Predicted δ (ppm) vs CFCl₃ | Multiplicity |

|---|

| F (on C2, C6) | -110 to -120 | Multiplet |

Causality Behind the Spectrum: The chemical shift is characteristic of a fluorine atom attached to an aromatic ring[9]. The signal will be a multiplet due to coupling with the ortho- (C3-H, C5-H) and meta- (C4-H) protons.

Protocol: NMR Sample Preparation and Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra.

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Weigh approximately 15 mg of this compound into a small glass vial.

-

Solvation: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure the solvent is from a fresh, sealed container to minimize water contamination[10].

-

Dissolution: Vortex or gently warm the mixture until the solid is completely dissolved.

-

Transfer: Using a pipette with a small cotton or glass wool plug at the tip to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

-

Acquisition: Insert the sample into the NMR spectrometer. Perform standard locking, tuning, and shimming procedures.

-

Parameter Setup: Acquire the ¹H, ¹³C, and ¹⁹F spectra using standard, pre-defined parameter sets for each nucleus. For ¹³C NMR, ensure a sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.

Expertise & Insights: For this compound, the key functional groups to identify are the N-H bonds of the amine/amide-like structure, the C=S of the thiocarbonyl, the aromatic C=C and C-H bonds, and the C-F bonds. The solid-state spectrum, typically acquired using a Potassium Bromide (KBr) pellet, is ideal as it can reveal intermolecular interactions like hydrogen bonding[11].

Expected IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400 - 3100 | Medium-Strong, Broad | N-H Stretching (asymmetric & symmetric) |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretching |

| ~1620 | Strong | N-H Bending (Scissoring) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretching |

| 1450 - 1390 | Strong | Asymmetric C=S Stretching / C-N Stretching |

| 1250 - 1150 | Strong | C-F Stretching |

| ~780 | Strong | Aromatic C-H Out-of-Plane Bending |

| ~730 | Medium | Symmetric C=S Stretching |

Causality Behind the Spectrum:

-

N-H Region: The broadness of the N-H stretching bands in the 3400-3100 cm⁻¹ region is a classic indicator of hydrogen bonding in the solid state[12].

-

Thiocarbonyl (C=S): The C=S bond is less polar and has a weaker bond strength than a C=O carbonyl, thus its stretching vibration appears at a lower frequency[13]. It often couples with C-N vibrations, leading to characteristic bands in the 1450-1390 cm⁻¹ and ~730 cm⁻¹ regions[14][15].

-

C-F Bonds: The strong absorption in the 1250-1150 cm⁻¹ range is highly characteristic of the C-F stretching vibration, providing clear evidence of fluorination[16].

Protocol: FT-IR Sample Preparation (KBr Pellet Method)

This method is a robust, common technique for analyzing solid samples.

-

Grinding: Add approximately 1-2 mg of the this compound sample and ~100 mg of dry, spectroscopic grade KBr powder to an agate mortar.

-

Mixing: Gently grind the two components with a pestle until a fine, homogeneous powder is obtained. The goal is to reduce the sample's particle size to less than the wavelength of the IR radiation to minimize scattering[11].

-

Pellet Pressing: Transfer a small amount of the powder into a pellet press die. Assemble the press and apply several tons of pressure for 1-2 minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Spectrum Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment beforehand, which will be automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, valuable structural information.

Expertise & Insights: The choice of ionization method is crucial. Electron Ionization (EI) is a "hard" technique that often causes extensive fragmentation, potentially preventing the observation of the molecular ion[17]. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like thioureas. It typically yields a protonated molecular ion ([M+H]⁺) with minimal fragmentation, making it the preferred method for confirming molecular weight[17][18].

Expected Mass Spectrum Data (ESI, Positive Ion Mode)

| m/z | Ion | Notes |

|---|---|---|

| 189.03 | [M+H]⁺ | Protonated molecular ion. This is the expected base peak in ESI+. |

| 211.01 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI. |

| 172.05 | [M-NH₂]⁺ | Fragment from the loss of an amino group. |

| 129.02 | [F₂C₆H₃NH]⁺ | Fragment from cleavage of the N-C=S bond. |

Causality Behind the Spectrum:

-

Ionization: In positive mode ESI, the molecule accepts a proton (H⁺) from the solvent, forming the [M+H]⁺ ion. The calculated exact mass for C₇H₇F₂N₂S⁺ is 189.0315, which would be observed with a high-resolution mass spectrometer.

-

Fragmentation: While ESI is soft, some fragmentation can be induced. A plausible fragmentation pathway involves the cleavage of the relatively weak C-N or C-S bonds. The stability of the resulting difluorophenyl cation would favor the formation of the m/z 129 fragment.

Caption: A simplified potential fragmentation pathway for this compound in ESI-MS.

Protocol: Mass Spectrometry Analysis (LC-ESI-MS)

This protocol describes analysis via Liquid Chromatography coupled with ESI-MS.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

System Setup: The sample is injected into a liquid chromatograph (LC) system, although for a pure standard, the LC column can be bypassed (flow injection analysis). The mobile phase (e.g., water/acetonitrile with 0.1% formic acid) carries the sample to the mass spectrometer's ESI source. Formic acid aids in protonation for positive ion mode.

-

Ionization: The solution is sprayed through a capillary held at a high potential (e.g., +3-5 kV). This creates charged droplets, and as the solvent evaporates, gas-phase ions ([M+H]⁺) are formed[18].

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and the instrument software generates a mass spectrum plotting ion intensity versus m/z.

Conclusion

The orthogonal application of NMR (¹H, ¹³C, ¹⁹F), IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and substitution pattern, while ¹⁹F NMR provides direct evidence of the fluorine atoms. IR spectroscopy validates the presence of key functional groups, particularly the N-H and C=S moieties, and offers insight into solid-state intermolecular interactions. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight with high precision. Together, these techniques form a self-validating system, ensuring the structural integrity of the compound for any subsequent research and development applications.

References

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.washington.edu [chem.washington.edu]

- 6. researchgate.net [researchgate.net]

- 7. biophysics.org [biophysics.org]

- 8. colorado.edu [colorado.edu]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. labs.chem.byu.edu [labs.chem.byu.edu]

- 11. eng.uc.edu [eng.uc.edu]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. jetir.org [jetir.org]

- 14. researchgate.net [researchgate.net]

- 15. iosrjournals.org [iosrjournals.org]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to the Chemical Stability and Storage of (2,6-Difluorophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2,6-Difluorophenyl)thiourea is a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. As with any specialized chemical entity, a thorough understanding of its chemical stability and appropriate storage conditions is paramount to ensure its integrity, purity, and performance in research and development applications. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways based on established chemical principles for related compounds, and details best practices for its handling and storage. Furthermore, this document provides detailed protocols for conducting forced degradation studies and developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the purity and degradation of this compound.

Introduction to this compound

This compound belongs to the class of N-aryl thioureas, compounds known for their diverse biological activities. The incorporation of two fluorine atoms onto the phenyl ring at the 2 and 6 positions significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug discovery. Thiourea and its derivatives are also utilized as intermediates in organic synthesis. Given its specific chemical structure, an in-depth understanding of its stability profile is critical for its effective application.

Chemical Stability Profile

The stability of this compound is influenced by several environmental factors, including temperature, humidity, light, and pH. While specific degradation kinetics for this compound are not extensively documented in publicly available literature, we can infer potential degradation pathways based on the known chemistry of thioureas, fluorinated aromatic compounds, and general principles of forced degradation studies.[1]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many organic molecules. For N-aryl ureas, acid-catalyzed hydrolysis has been reported.[2][3] The thiourea moiety in this compound could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of 2,6-difluoroaniline and thiocarbonic acid derivatives.

However, the presence of fluorine atoms on the aromatic ring may enhance the hydrolytic stability of the molecule. Fluorination can increase the steric hindrance and alter the electronic properties of the urethane linkages, making them more resistant to hydrolysis.[4][5]

Plausible Hydrolytic Degradation Pathway:

Caption: Plausible hydrolytic degradation of this compound.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation. Organofluorine compounds can undergo photolysis, leading to the cleavage of C-F bonds or other parts of the molecule.[6][7] The aromatic ring in this compound can absorb UV light, potentially leading to the formation of reactive intermediates and subsequent degradation products. The primary photolytic degradation product for aromatic fluorine compounds is often the corresponding fluoride ion.[6]

Plausible Photodegradation Pathway:

Caption: General photodegradation pathway for this compound.

Thermal Stability

Elevated temperatures can provide the necessary energy to overcome activation barriers for decomposition reactions. The thermal decomposition of fluoropolymers and other fluorinated aromatic compounds is known to produce a variety of smaller fluorinated fragments, and potentially hydrofluoric acid (HF).[8][9][10][11] For this compound, thermal stress could lead to the cleavage of the C-N or C-S bonds, or degradation of the aromatic ring itself.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Lower temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation. |

| Light | Protect from light. Store in amber vials or in the dark. | Prevents photochemical decomposition. |

| Humidity | Store in a dry, well-ventilated place. Keep container tightly sealed. | Minimizes exposure to moisture, which could lead to hydrolysis. |

| Compatibility | Avoid contact with strong acids, bases, and oxidizing agents. | These substances can catalyze or participate in degradation reactions. |

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires performing forced degradation studies and developing a stability-indicating analytical method.[12][13]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[1]

Experimental Workflow for Forced Degradation:

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for HPLC analysis.[13]

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.

-

Thermal Degradation:

-

In Solution: Heat the stock solution at 80°C for 24 hours.

-

Solid State: Place a known amount of solid this compound in an oven at 80°C for 24 hours. Dissolve a portion of the stressed solid in the solvent for analysis.

-

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at various time points.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of the remaining intact drug.[14][15][16]

Proposed HPLC Method Parameters:

| Parameter | Suggested Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |

| Gradient | Start with a lower percentage of acetonitrile and gradually increase. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (determined by UV scan) and Mass Spectrometry (MS) |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Method Development and Validation Workflow:

Caption: Workflow for HPLC method development and validation.

Validation Parameters (as per ICH guidelines):

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential degradation products. This is demonstrated by running the forced degradation samples and ensuring baseline separation of all peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with at least five concentrations.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of its potential degradation pathways can be inferred from the chemistry of related compounds. The recommendations for storage and handling provided in this guide are based on best practices for ensuring the integrity of sensitive chemical compounds. For researchers and drug development professionals, the implementation of rigorous stability testing, including forced degradation studies and the use of a validated stability-indicating analytical method, is essential for guaranteeing the quality and reliability of this compound in their applications. The protocols outlined herein provide a robust framework for achieving this.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Controllable hydrolytic stability of novel fluorinated polyurethane films - European Coatings [european-coatings.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. rjptonline.org [rjptonline.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (2,6-Difluorophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Difluorophenyl)thiourea, a fluorinated aromatic thiourea derivative, is a compound of increasing interest within medicinal chemistry and materials science. Its structural motifs are pertinent to the development of novel therapeutic agents and specialized polymers. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety data and handling precautions for this compound, grounded in authoritative safety data sheets, to empower researchers with the knowledge required for its safe and effective use.

Chemical and Physical Identity

This compound is a solid at room temperature.[1] Key identifying information is summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 59772-31-5 | [1][2][3] |

| Molecular Formula | C₇H₆F₂N₂S | [2][3] |

| Molecular Weight | 188.20 g/mol | [1][2][3] |

| Linear Formula | F₂C₆H₃NHCSNH₂ | [1] |

| Synonyms | 1-(2,6-Difluorophenyl)thiourea | [2] |

| Appearance | Solid | [1] |

| Melting Point | 155-159 °C | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary acute health hazard is its toxicity upon ingestion. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

GHS Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

-

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4)[1]

-

While specific data for this compound regarding other potential hazards such as carcinogenicity or reproductive toxicity is not explicitly detailed in the provided search results, the parent compound, thiourea, is suspected of causing cancer and damaging fertility or the unborn child.[4][5][6][7][8] Given the structural similarity, a cautious approach is warranted.

Safe Handling and Storage Protocols

A proactive and informed approach to handling and storage is paramount. The following protocols are derived from established safety guidelines and should be strictly adhered to.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of dust particles.[4][9]

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[1]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (such as a type N95) should be used.[1][9]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[9]

-

The following diagram illustrates the logical workflow for ensuring personal safety when handling this compound.

Caption: Workflow for Safe Handling of this compound.

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent accidental exposure or reaction.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][9][10]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][10] For the parent compound thiourea, incompatibilities also include acrolein and hydrogen peroxide.[7][11]

-

General Practices: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][9]

Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and correct response is critical.

First-Aid Measures

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[4][9][12] Do not induce vomiting.[9]

-

If on Skin: Immediately wash the affected area with plenty of soap and water.[13] Remove contaminated clothing and wash it before reuse.[4][13] If skin irritation occurs, seek medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[9][13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][12] Seek medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes. Wear appropriate personal protective equipment.[4][9]

-

Environmental Precautions: Prevent the substance from entering drains, as it may be toxic to aquatic life with long-lasting effects.[4]

-

Containment and Cleanup: Carefully sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[4][9] Clean the spill area thoroughly.

The decision-making process for responding to an emergency is outlined in the diagram below.

Caption: Emergency Response Flowchart for this compound.

Fire-Fighting and Disposal Considerations

-

Fire-Fighting Measures: In case of a fire, use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5] Firefighters should wear self-contained breathing apparatus and full protective gear.[5][9] Thermal decomposition may produce irritating and toxic gases, including nitrogen oxides, sulfur oxides, and carbon oxides.[5]

-

Disposal: Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. The material should not be allowed to enter drains or watercourses.[4][9][13] Disposal via a licensed chemical incinerator is often the recommended method.[10]

Conclusion

This compound is a valuable compound for chemical synthesis and research. Its safe utilization hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By adhering to the guidelines outlined in this document—including the consistent use of engineering controls and personal protective equipment, proper storage, and preparedness for emergency situations—researchers can mitigate risks and maintain a safe laboratory environment.

References

- 1. (2,6-二氟苯基)硫脲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. chemos.de [chemos.de]

- 7. redox.com [redox.com]

- 8. nexchem.co.uk [nexchem.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. Precautions for Safe Handling and Storage of Thiourea Dioxide [dasteck.com]

- 11. nj.gov [nj.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

The Advent and Ascendance of Fluorinated Thioureas: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, history, and evolving landscape of fluorinated thiourea compounds. This whitepaper provides an in-depth exploration of their synthesis, mechanism of action, and critical role in modern medicinal chemistry.

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design, profoundly enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Among the myriad of scaffolds, thiourea derivatives have long been recognized for their diverse biological activities.[3][4] The convergence of these two fields has given rise to fluorinated thiourea compounds, a class of molecules that has demonstrated remarkable potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurology. This guide traces the historical trajectory of these compounds, from the foundational principles of organofluorine chemistry to their current status as promising drug candidates. We will delve into the core synthetic methodologies, elucidate the mechanistic principles underlying their biological effects, and provide practical, field-proven insights for their application in contemporary drug discovery pipelines.

A Historical Perspective: From Curiosity to Core Scaffold

The journey of fluorinated thioureas is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century.[5] However, it was not until the mid-20th century that the unique properties imparted by fluorine were systematically explored in medicinal chemistry, following early breakthroughs like the development of 9α-fluorohydrocortisone.[2] This era marked a paradigm shift, encouraging chemists to investigate the impact of fluorination on various bioactive scaffolds.

Thiourea itself, first synthesized by Marceli Nencki in the 19th century, and its derivatives were recognized for a wide array of biological activities long before the advent of targeted drug design.[6] The initial exploration of fluorinated thioureas was a natural progression, driven by the hypothesis that the introduction of fluorine's high electronegativity and unique steric profile could modulate the already promising biological profile of the thiourea core. While a singular "discovery" paper is difficult to pinpoint, the proliferation of research from the latter half of the 20th century to the present day highlights a sustained and growing interest in this chemical class. The discovery of the anticancer properties of 5-fluorouracil, a cyclic fluorinated urea, further catalyzed research into related fluorinated compounds, including thioureas.[6]

The Art of Synthesis: Crafting Fluorinated Thioureas

The synthesis of fluorinated thiourea derivatives is most commonly achieved through the reaction of a fluorinated amine with an appropriate isothiocyanate, or vice versa. The robustness and versatility of this approach have made it the workhorse for generating diverse libraries of these compounds for biological screening.

The Isothiocyanate Route: A Reliable Pathway

The cornerstone of fluorinated thiourea synthesis is the nucleophilic addition of an amine to an isothiocyanate. The general mechanism involves the attack of the lone pair of electrons on the nitrogen atom of the amine to the electrophilic carbon of the isothiocyanate, followed by proton transfer to yield the final thiourea product.[7][8]

General Synthetic Scheme:

Caption: General synthesis of fluorinated thioureas.

Experimental Protocol: Synthesis of N-(4-fluorophenyl)-N'-(benzoyl)thiourea

This protocol details a representative synthesis of a fluorinated thiourea derivative.

-

Preparation of Benzoyl Isothiocyanate:

-

In a flame-dried round-bottom flask, dissolve ammonium thiocyanate (1.0 eq) in dry acetone.

-

To this solution, add benzoyl chloride (1.0 eq) dropwise with stirring at room temperature.[9][10]

-

The reaction is typically exothermic and results in the precipitation of ammonium chloride.

-

Stir the mixture for 2 hours. The resulting solution of benzoyl isothiocyanate is used in the next step without isolation.[9]

-

-

Formation of the Fluorinated Thiourea:

-

To the freshly prepared solution of benzoyl isothiocyanate, add a solution of 4-fluoroaniline (1.0 eq) in acetone dropwise with continuous stirring.

-

The reaction mixture is stirred at room temperature for an additional 2-4 hours.

-

The product often precipitates from the reaction mixture.

-

The precipitate is collected by filtration, washed with cold acetone or ethanol, and dried under vacuum.

-

-

Purification and Characterization:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

-

The structure and purity of the synthesized compound are confirmed by spectroscopic methods:

-

FT-IR: Look for characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C=S stretching (around 1100-1250 cm⁻¹). The absence of the strong N=C=S peak (around 2000-2200 cm⁻¹) from the isothiocyanate starting material is a key indicator of reaction completion.[7]

-

¹H-NMR: The spectra should show distinct signals for the aromatic protons and the N-H protons, which typically appear as broad singlets at a downfield chemical shift.

-

¹³C-NMR: The thiocarbonyl carbon (C=S) typically resonates in the range of 180-190 ppm.

-

Mass Spectrometry: To confirm the molecular weight of the final product.

-

-

Alternative Synthetic Strategies

While the isothiocyanate route is predominant, other methods such as the Willgerodt-Kindler reaction can be employed for the synthesis of thioamides, which are structurally related to thioureas.[11][12][13][14] This reaction typically involves the reaction of a ketone or aldehyde with an amine and elemental sulfur.

The Impact of Fluorine on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The introduction of fluorine into the thiourea scaffold can dramatically influence its biological activity. The position and number of fluorine atoms, as well as the nature of other substituents, play a crucial role in determining the compound's potency and selectivity.

| Compound Type | Key Structural Features | Observed Biological Activity | Reference |

| N-Aryl-N'-fluorophenylthioureas | Monofluorophenyl or difluorophenyl groups | Antibacterial, Antifungal, Anticancer | [7] |

| Fluorinated benzoylthioureas | Fluorine on the benzoyl ring | Antimicrobial, Anticancer | [7] |

| Fluorinated heterocyclic thioureas | Fluorinated pyridine or benzothiazole moieties | Enhanced antimicrobial and anticancer activity | [7] |

Key SAR Insights:

-

Electron-Withdrawing Effects: The strong electron-withdrawing nature of fluorine can alter the electronic properties of the entire molecule, influencing its ability to interact with biological targets.

-

Lipophilicity and Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[15]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can lead to an increased half-life of the drug in the body.[2]

-

Conformational Effects: The introduction of fluorine can influence the preferred conformation of the molecule, which can in turn affect its binding to a target protein.

Caption: Fluorine's influence on drug properties.

Mechanisms of Action: How Fluorinated Thioureas Exert Their Effects

Fluorinated thiourea derivatives exhibit a wide range of biological activities by interacting with various cellular targets. Their mechanisms of action are often multifaceted and can depend on the specific structural features of the compound and the biological system being studied.

-

Enzyme Inhibition: A primary mechanism of action for many thiourea derivatives is the inhibition of key enzymes. For example, some thiourea-based drugs are known to inhibit thyroid peroxidase, an enzyme essential for thyroid hormone synthesis.[16] In the context of cancer, they have been shown to inhibit protein tyrosine kinases (PTKs), human sirtuin type proteins 1 and 2 (SIRT1 and SIRT2), and topoisomerase II.[7]

-

Antimicrobial Activity: The antimicrobial effects of fluorinated thioureas are believed to stem from their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with DNA synthesis.

-

Anticancer Activity: In addition to enzyme inhibition, some fluorinated thioureas can induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels that supply tumors).

Future Perspectives and Challenges

The field of fluorinated thiourea chemistry continues to evolve, with ongoing efforts to develop novel synthetic methodologies and explore new therapeutic applications. The ability to precisely control the placement of fluorine atoms within the thiourea scaffold offers exciting opportunities for fine-tuning the pharmacological properties of these compounds.

However, challenges remain. The potential for off-target effects and toxicity must be carefully evaluated for any new drug candidate. Furthermore, a deeper understanding of the complex interplay between fluorine substitution and biological activity is needed to guide the rational design of next-generation fluorinated thiourea-based therapeutics.

Conclusion